

Application Note: Identification of Glucocheirolin using Liquid Chromatography-Mass Spectrometry (LC-MS)

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Compound of Interest		
Compound Name:	Glucocheirolin	
Cat. No.:	B15586996	Get Quote

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Introduction

Glucocheirolin is a sulfur-containing secondary metabolite belonging to the family of glucosinolates. Predominantly found in plants of the Brassicaceae family, such as cabbage, broccoli, and rocket salad, Glucocheirolin and its hydrolysis products are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[1][2] Accurate and reliable identification and quantification of Glucocheirolin are crucial for research in phytochemistry, food science, and drug discovery. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the analysis of Glucocheirolin in complex plant matrices.[3] This application note provides a detailed protocol for the identification of Glucocheirolin using LC-MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Principle

The method described herein utilizes liquid chromatography to separate **Glucocheirolin** from other components in a plant extract. The separation is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).[1][4] Following chromatographic separation, the analyte is introduced into a mass spectrometer. Electrospray ionization (ESI) is



a commonly used soft ionization technique that generates intact molecular ions of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the **Glucocheirolin** molecular ion, producing a characteristic fragmentation pattern that serves as a molecular fingerprint for its unambiguous identification.[3]

Data Presentation

The following table summarizes the quantitative data for **Glucocheirolin** found in various Brassicaceae vegetables, as determined by a hydrophilic interaction chromatography–tandem mass spectrometry (HILIC–MS/MS) method.[1][4]

Vegetable	Glucocheirolin Concentration (μg/g dry weight)
Pak Choi	1.5 ± 0.2
Choy Sum	1.2 ± 0.1
Chinese Cabbage	0.8 ± 0.1
Cauliflower	2.5 ± 0.3
Cabbage	3.1 ± 0.4
Broccoli	1.8 ± 0.2
Kai Lan	0.5 ± 0.1
Brussels Sprouts	4.2 ± 0.5
Rocket Salad	15.7 ± 1.9
Daikon Radish	Not Detected
Red Cherry Radish	Not Detected
Watercress	Not Detected

Data adapted from a study by Xu et al. (2018).[1][4]

Experimental Protocols



Sample Preparation (Extraction of Glucosinolates)

This protocol is a generalized procedure for the extraction of glucosinolates from plant material and can be adapted based on the specific tissue and instrumentation.

Materials:

- Fresh or freeze-dried plant material (e.g., leaves, seeds, roots)
- 70-80% Methanol (LC-MS grade)
- Deionized water (LC-MS grade)
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 μm, PTFE or other suitable material)

Procedure:

- Homogenize fresh plant material or grind freeze-dried material to a fine powder.
- Weigh approximately 100 mg of the homogenized or powdered sample into a 50 mL centrifuge tube.
- Add 10 mL of 70% methanol to the tube.
- Vortex the mixture vigorously for 1 minute.
- Incubate the mixture in a water bath at 70°C for 20 minutes to inactivate myrosinase, an enzyme that degrades glucosinolates.
- Allow the mixture to cool to room temperature.
- Centrifuge the mixture at 4000 rpm for 10 minutes.



- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an LC-MS vial.
- The sample is now ready for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are typical LC-MS parameters for the analysis of **Glucocheirolin**. These may need to be optimized for your specific instrument and column.

Liquid Chromatography (LC) Parameters:

- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size) or a HILIC column can be used.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- · Gradient:

o 0-2 min: 5% B

2-15 min: 5-95% B

15-18 min: 95% B

18-18.1 min: 95-5% B

18.1-25 min: 5% B

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 μL



Mass Spectrometry (MS) Parameters:

• Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

Capillary Voltage: 3.0 kV

Cone Voltage: 30 V

• Source Temperature: 120°C

• Desolvation Temperature: 350°C

Desolvation Gas Flow: 600 L/hr

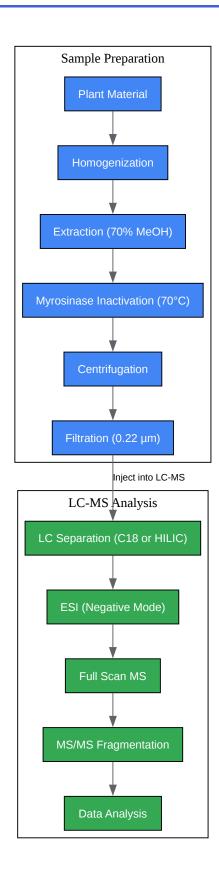
· Cone Gas Flow: 50 L/hr

• Full Scan MS Range: m/z 100-1000

- Tandem MS (MS/MS): For targeted analysis, use Multiple Reaction Monitoring (MRM) or product ion scan mode.
 - Precursor Ion for Glucocheirolin ([M-H]⁻): m/z 422.0
 - Collision Energy: 20-30 eV (optimize for your instrument)
 - Characteristic Product Ions: m/z 342.0 [M-H-SO₃]⁻, m/z 259.0 [M-H-C₆H₁₀O₅S]⁻, m/z 97.0 [HSO₄]⁻

Mandatory Visualization

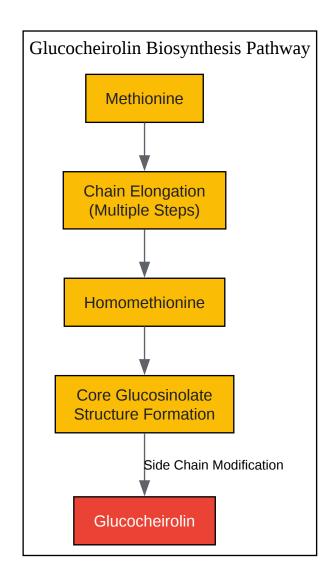


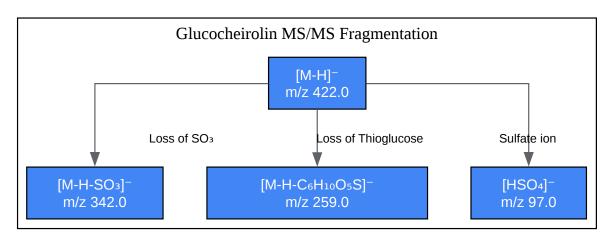


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Caption: Experimental workflow for **Glucocheirolin** identification.







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